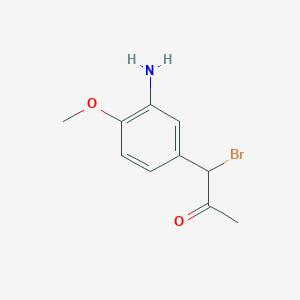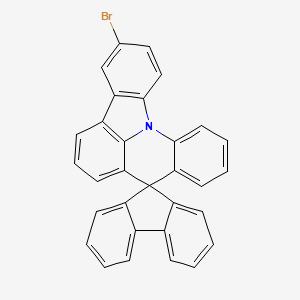
2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound that features a piperidine ring fused to a benzodiazole structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and benzodiazole moieties suggests that it may exhibit a range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzodiazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or amino groups .
Wissenschaftliche Forschungsanwendungen
2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Wirkmechanismus
The mechanism of action of 2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to therapeutic effects, such as the inhibition of microbial growth or the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine and benzodiazole derivatives, such as:
- 2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-imidazo[4,5-b]pyridine
- 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine dihydrochloride
Uniqueness
What sets 2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid apart is its unique combination of the piperidine and benzodiazole rings, which may confer distinct biological activities and therapeutic potential. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C13H15N3O3 |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2-oxo-1-piperidin-4-yl-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c17-12(18)8-1-2-11-10(7-8)15-13(19)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,19)(H,17,18) |
InChI-Schlüssel |
ASQXZJSSKXMZHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)C(=O)O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)



![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)

![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)

